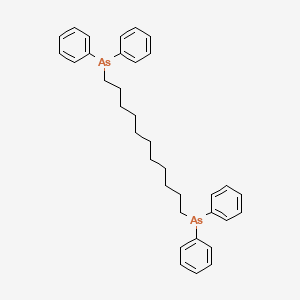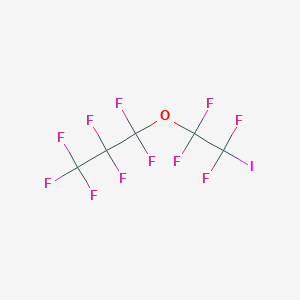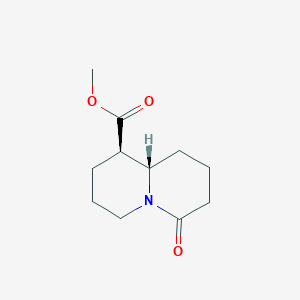![molecular formula C15H21NO3 B14421511 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid CAS No. 82086-04-2](/img/structure/B14421511.png)
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method is the acylation of 4-aminophenylpropanoic acid with 6-aminohexanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The aminohexanoyl group allows the compound to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The benzene ring and propanoic acid moiety contribute to its overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 4-Aminohydrocinnamic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Uniqueness
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid is unique due to the presence of the aminohexanoyl group, which imparts distinct chemical and biological properties
Propriétés
| 82086-04-2 | |
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
3-[4-(6-aminohexanoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO3/c16-11-3-1-2-4-14(17)13-8-5-12(6-9-13)7-10-15(18)19/h5-6,8-9H,1-4,7,10-11,16H2,(H,18,19) |
Clé InChI |
XIXODSJTLXWRFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)O)C(=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione](/img/no-structure.png)

![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)




